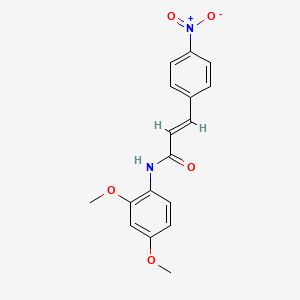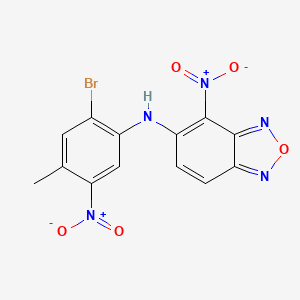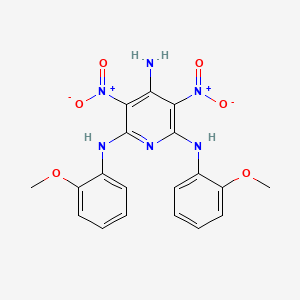
N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide, also known as DDB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DDB is a member of the benzamide family and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide can induce cell death in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and inflammation, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have a range of other biochemical and physiological effects. For example, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This could make N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide useful in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide for lab experiments is its relatively low toxicity. N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have low toxicity in vitro and in vivo, making it a safer alternative to other compounds that may be more toxic. Additionally, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments.
One limitation of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is not fully understood, which could make it more difficult to design experiments to study its effects.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide. One area of interest is in the development of new cancer therapies based on N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide. Researchers could explore the use of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide in combination with other compounds to enhance its anti-cancer effects. Additionally, further research could be done to better understand the mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide and how it interacts with other enzymes and pathways in the body. Finally, researchers could explore the use of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with 3,5-dimethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide.
科学研究应用
N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-8-12(2)10-13(9-11)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFHBKKMJNKORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
![N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B5105823.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5105838.png)


![3-chloro-4-{[1-(2,6-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5105847.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5105857.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5105889.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)